molecular formula C31H52O11 B13748142 D-Galactose pentapivalate

D-Galactose pentapivalate

Cat. No.: B13748142
M. Wt: 600.7 g/mol
InChI Key: LUCIQCKTVWPUIY-BQJUDKOJSA-N
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Description

D-Galactose pentapivalate is a derivative of D-galactose, a naturally occurring monosaccharide. This compound is characterized by the substitution of the hydroxyl groups in D-galactose with pivaloyl groups, resulting in a molecule with the empirical formula C31H52O11 and a molecular weight of 600.74 . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Galactose pentapivalate typically involves the esterification of D-galactose with pivalic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of pivaloyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions

D-Galactose pentapivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

D-Galactose pentapivalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Galactose pentapivalate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, leading to changes in metabolic pathways. The pivaloyl groups enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to D-Galactose pentapivalate include:

Uniqueness

This compound is unique due to its specific substitution pattern with pivaloyl groups, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity .

Properties

Molecular Formula

C31H52O11

Molecular Weight

600.7 g/mol

IUPAC Name

[(2R,3S,4S,5R)-2,3,4,5-tetrakis(2,2-dimethylpropanoyloxy)-6-oxohexyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C31H52O11/c1-27(2,3)22(33)38-17-19(40-24(35)29(7,8)9)21(42-26(37)31(13,14)15)20(41-25(36)30(10,11)12)18(16-32)39-23(34)28(4,5)6/h16,18-21H,17H2,1-15H3/t18-,19+,20+,21-/m0/s1

InChI Key

LUCIQCKTVWPUIY-BQJUDKOJSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OCC(C(C(C(C=O)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Origin of Product

United States

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